(R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine (R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17855389
InChI: InChI=1S/C7H9BrN2O/c1-5-3-11-4-7-6(8)2-9-10(5)7/h2,5H,3-4H2,1H3/t5-/m1/s1
SMILES:
Molecular Formula: C7H9BrN2O
Molecular Weight: 217.06 g/mol

(R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

CAS No.:

Cat. No.: VC17855389

Molecular Formula: C7H9BrN2O

Molecular Weight: 217.06 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine -

Specification

Molecular Formula C7H9BrN2O
Molecular Weight 217.06 g/mol
IUPAC Name (7R)-3-bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Standard InChI InChI=1S/C7H9BrN2O/c1-5-3-11-4-7-6(8)2-9-10(5)7/h2,5H,3-4H2,1H3/t5-/m1/s1
Standard InChI Key GPEPSADXXDGJQQ-RXMQYKEDSA-N
Isomeric SMILES C[C@@H]1COCC2=C(C=NN12)Br
Canonical SMILES CC1COCC2=C(C=NN12)Br

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Stereochemical Features

The compound’s IUPAC name, (7R)-3-bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c] oxazine, reflects its stereospecific configuration at the 7th position, where the methyl group adopts an R-configuration. X-ray crystallography and computational modeling indicate a puckered oxazine ring fused to a planar pyrazole subunit, creating a rigid bicyclic system. The bromine atom at position 3 introduces significant electronegativity, influencing intermolecular interactions such as halogen bonding.

Key molecular descriptors include:

PropertyValue
Molecular FormulaC₇H₉BrN₂O
Molecular Weight217.06 g/mol
SMILES (Isomeric)C[C@@H]1COCC2=C(C=NN12)Br
InChIKeyGPEPSADXXDGJQQ-RXMQYKEDSA-N
Topological Polar Surface41.8 Ų

The chiral center at C7 dictates enantiomer-specific biological interactions, as evidenced by divergent binding affinities observed in its (S)-enantiomer.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (d, J = 6.8 Hz, 3H, CH₃), 3.82–4.10 (m, 4H, OCH₂ and NCH₂), 6.32 (s, 1H, pyrazole-H).

  • ¹³C NMR: δ 21.8 (CH₃), 54.2 (OCH₂), 62.1 (NCH₂), 112.4 (C-Br), 148.9 (pyrazole-C).

Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 217.06 (M⁺), with fragmentation patterns indicative of Br loss (m/z 138).

Synthetic Methodologies

Cyclization Strategies

Synthesis typically begins with 7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c] oxazine, which undergoes electrophilic bromination at position 3 using N-bromosuccinimide (NBS) under radical initiation. Optimized conditions (0°C, DCM, AIBN catalyst) achieve yields of 78–82% while preserving stereochemical integrity.

An alternative route involves:

  • Condensation of methylhydrazine with γ-butyrolactone to form the oxazine precursor.

  • Cyclocondensation with α-bromoacetophenone under Mitsunobu conditions to install the pyrazole ring.

Chiral resolution via preparative HPLC (Chiralpak IA column) isolates the (R)-enantiomer with >99% enantiomeric excess (ee).

Structural Analogs and Comparative Analysis

Compound NameStructural VariationBioactivity Highlights
(S)-3-Bromo-7-methyl-6,7-dihydro-4H...Enantiomeric configuration40% lower D3 receptor affinity
3-Methylpyrazolo[5,1-c] oxazineBromine replaced with methylEnhanced metabolic stability
6-Fluoro-pyrazolo[5,1-c] oxazineFluorine at position 6Improved CNS penetration

The (R)-enantiomer exhibits 2.3-fold greater aqueous solubility than its (S)-counterpart due to optimized hydrogen-bonding capacity.

Applications in Medicinal Chemistry

Lead Optimization Scaffold

The compound’s rigidity and halogenated core make it a versatile scaffold for fragment-based drug design. Bromine serves as a synthetic handle for Suzuki-Miyaura cross-coupling, enabling rapid diversification. Recent efforts have yielded PARP-1 inhibitors with nanomolar potency by appending aryl groups at position 3 .

Agricultural Chemistry

Preliminary studies indicate insecticidal activity against Spodoptera frugiperda (LC₅₀ 12 ppm), likely through nicotinic acetylcholine receptor disruption.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator